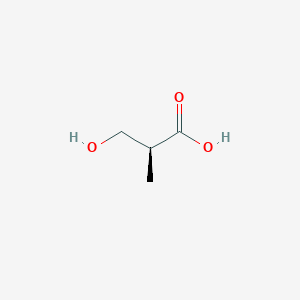

(S)-3-hydroxyisobutyric acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Caenorhabditis elegans with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

(2S)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331534 | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26543-05-5 | |

| Record name | 3-Hydroxyisobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-3-Hydroxyisobutyric Acid: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

(S)-3-hydroxyisobutyric acid (3-HIB), a chiral organic acid, has transitioned from a mere metabolic intermediate to a molecule of significant interest in the fields of metabolic disease and drug development. Initially identified through the study of inborn errors of metabolism, its role has expanded to include that of a signaling molecule, or "myokine," implicated in insulin resistance and fatty acid transport. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the elucidation of the catabolic pathway of the branched-chain amino acid, valine. Valine was first isolated from casein in 1901 by Hermann Emil Fischer.[1] However, the intricate steps of its breakdown were unraveled over several decades.

A pivotal moment in the history of this compound was the identification of the enzyme responsible for its formation. In 1957 , G. Rendina and M.J. Coon published their work on the "Enzymatic hydrolysis of the coenzyme A thiol esters of β-hydroxypropionic and β-hydroxyisobutyric acids." This study identified and characterized 3-hydroxyisobutyryl-CoA hydrolase , the enzyme that catalyzes the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid and coenzyme A. This was a landmark discovery that solidified the role of 3-hydroxyisobutyric acid as a key intermediate in the valine degradation pathway.

The clinical significance of this compound came into focus with the identification of 3-hydroxyisobutyric aciduria , a rare inborn error of metabolism. One of the earliest detailed case reports was published in 1991 by F.J. Ko and colleagues.[2] Their study of a young boy with recurrent ketoacidosis, failure to thrive, and chronic lactic acidemia clearly demonstrated the pathological consequences of impaired valine metabolism, characterized by a massive increase in the urinary excretion of 3-hydroxyisobutyric acid.[2] This and subsequent reports cemented the importance of this metabolite in clinical diagnostics.

The analytical techniques used to detect and quantify 3-hydroxyisobutyric acid have also evolved significantly. Early investigations of organic acidurias in the 1970s and 1980s relied heavily on gas chromatography (GC) , often coupled with mass spectrometry (GC-MS). These methods allowed for the separation and identification of a wide range of organic acids in urine, which was crucial for the diagnosis of metabolic disorders. Modern approaches now predominantly utilize the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of this compound in various biological matrices, including plasma and saliva.

Role in Valine Catabolism

This compound is a key intermediate in the mitochondrial catabolism of L-valine. This metabolic pathway is essential for the complete oxidation of this branched-chain amino acid, yielding energy and important metabolic precursors. The catabolism of valine, along with leucine and isoleucine, primarily begins in the muscle tissue.[3] The initial steps for all three branched-chain amino acids are shared, involving transamination and oxidative decarboxylation.[3] The pathway then diverges, and for valine, it proceeds through a series of reactions to ultimately form propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

The formation of this compound occurs after the conversion of isobutyryl-CoA to 3-hydroxyisobutyryl-CoA. The enzyme 3-hydroxyisobutyryl-CoA hydrolase then acts on this intermediate to release this compound.

Quantitative Data

The study of 3-hydroxyisobutyric aciduria has provided valuable quantitative data on the levels of this compound in biological fluids under pathological conditions. The 1991 case report by Ko et al. offers a clear example of the dramatic increase in urinary excretion of this metabolite.

| Condition | Urinary this compound (mmol/mol creatinine) | Reference |

| Normal (control) | Not explicitly stated in this study, but typically very low or undetectable | [2] |

| Patient (stable) | 170 - 390 | [2] |

| Patient (after valine load) | 18,700 | [2] |

Experimental Protocols

Enzymatic Assay of 3-Hydroxyisobutyryl-CoA Hydrolase (Adapted from Rendina and Coon, 1957)

This protocol describes the fundamental assay used in the initial discovery of the enzyme that produces 3-hydroxyisobutyric acid.

Principle: The enzymatic hydrolysis of 3-hydroxyisobutyryl-CoA is measured by the disappearance of the thiol ester bond, which can be monitored spectrophotometrically.

Reagents:

-

Potassium phosphate buffer (pH 7.5)

-

3-Hydroxyisobutyryl-CoA (substrate)

-

Enzyme preparation (e.g., purified from pig heart or other tissues)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric determination of the liberated CoA (optional, for a more sensitive assay)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the enzyme preparation in a cuvette.

-

Initiate the reaction by adding a known concentration of 3-hydroxyisobutyryl-CoA.

-

Monitor the decrease in absorbance at 232 nm, which corresponds to the hydrolysis of the thiol ester bond of the CoA substrate.

-

Alternatively, the reaction can be stopped at specific time points, and the amount of free Coenzyme A can be quantified using the DTNB assay, which produces a colored product with a maximum absorbance at 412 nm.

Calculation: The rate of the reaction is calculated from the change in absorbance over time, using the molar extinction coefficient of the thiol ester bond or the DTNB-CoA adduct.

References

(S)-3-Hydroxyisobutyric Acid: A Key Modulator in Metabolic Homeostasis and Disease

(S)-3-Hydroxyisobutyric acid (3-HIB) , a chiral intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, has emerged from a mere metabolic byproduct to a significant signaling molecule with profound implications for metabolic regulation.[1][2][3] Initially identified in the context of rare inborn errors of metabolism, recent research has illuminated its role as a myokine and adipokine, intricately linking BCAA metabolism with insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease.[3][4][5] This technical guide provides a comprehensive overview of the biological role of (S)-3-HIB in metabolism, detailing its synthesis, signaling pathways, and the experimental methodologies used to elucidate its function, tailored for researchers, scientists, and drug development professionals.

Valine Catabolism and the Genesis of this compound

The synthesis of (S)-3-HIB is an integral part of the mitochondrial valine degradation pathway.[3][6] This multi-step enzymatic process begins with the transamination of valine to α-ketoisovalerate, followed by its oxidative decarboxylation to isobutyryl-CoA.[3] A series of subsequent reactions convert isobutyryl-CoA to (S)-3-hydroxyisobutyryl-CoA, which is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield (S)-3-HIB.[6][7] Unlike other intermediates in this pathway, 3-HIB can readily diffuse across the mitochondrial membrane into the cytoplasm and subsequently be released into circulation.[6]

Caption: Paracrine signaling of (S)-3-HIB in promoting fatty acid transport and insulin resistance.

Adipocyte Metabolism

Recent studies have also implicated 3-HIB as an adipokine that modulates the metabolism of both white and brown adipocytes. [5][7][8]During adipocyte differentiation, the utilization of BCAAs and the release of 3-HIB increase. [7][8]The addition of 3-HIB to adipocyte cultures has been shown to enhance fatty acid uptake. [7][8]Interestingly, 3-HIB appears to have divergent effects on mitochondrial respiration in different adipocyte subtypes, decreasing oxygen consumption in white adipocytes while increasing it in brown adipocytes. [7][8]

This compound in Metabolic Disease

Elevated circulating levels of 3-HIB have been consistently observed in individuals with insulin resistance, prediabetes, and overt T2D. [8][9][10]This strong association has positioned 3-HIB as a promising biomarker for early detection and risk stratification of these metabolic disorders. [9]

Quantitative Data on 3-HIB in Health and Disease

The following table summarizes representative quantitative data on plasma (S)-3-HIB concentrations in various metabolic states.

| Condition | Species | Mean Concentration (µM) | Fold Change vs. Control | Reference |

| Normal (fasting) | Rat | 28 | - | [11] |

| 48-h Starved | Rat | 42 | 1.5 | [11] |

| Mildly Diabetic | Rat | 112 | 4.0 | [11] |

| Severely Diabetic | Rat | 155 | 5.5 | [11] |

| Normal (fasting) | Human | 21 ± 2 | - | [12] |

| Diabetic (fasting) | Human | 38 ± 5 | 1.8 | [12] |

| 72-h Fasted | Human | 97 ± 4 | 4.6 | [12] |

| Basal (HECP) | Human | 35 ± 2 | - | [13] |

| HECP | Human | 14 ± 1 | 0.4 | [13] |

HECP: Hyperinsulinemic-euglycemic clamp procedure

Endothelial Dysfunction

Emerging evidence suggests a link between elevated 3-HIB and endothelial dysfunction, a key event in the pathogenesis of cardiovascular diseases. [14][15]While the precise mechanisms are still under investigation, it is hypothesized that the increased fatty acid flux and potential for lipotoxicity induced by 3-HIB could contribute to impaired nitric oxide (NO) bioavailability and increased oxidative stress in the endothelium. [16]

Experimental Protocols

The study of (S)-3-HIB's metabolic role relies on a variety of sophisticated experimental techniques.

Quantification of this compound

Accurate measurement of 3-HIB in biological fluids is crucial. The primary methods employed are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for the quantification of small molecules like 3-HIB. [12][17]It involves the extraction of the analyte from the biological matrix, derivatization to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. [17]* Enzymatic Spectrophotometric Assay: This method utilizes the enzyme 3-hydroxyisobutyrate dehydrogenase (3-HIDH) to catalyze the conversion of 3-HIB to methylmalonate semialdehyde, with the concomitant reduction of NAD+ to NADH. [11]The increase in NADH is measured spectrophotometrically at 340 nm. [11]This assay is specific for the (S)-enantiomer. [11] Detailed Protocol: Enzymatic Spectrophotometric Assay for (S)-3-HIB [11]

-

Sample Preparation: Deproteinize plasma or serum samples by adding perchloric acid, followed by centrifugation. Neutralize the supernatant with potassium carbonate.

-

Reaction Mixture: Prepare a reaction buffer containing glycine, hydrazine, and NAD+.

-

Assay Procedure:

-

Add the prepared sample to the reaction mixture in a cuvette.

-

Measure the initial absorbance at 340 nm.

-

Initiate the reaction by adding a purified preparation of 3-hydroxyisobutyrate dehydrogenase.

-

Incubate at a controlled temperature (e.g., 25°C) until the reaction reaches completion (i.e., no further change in absorbance).

-

Measure the final absorbance at 340 nm.

-

-

Calculation: The concentration of (S)-3-HIB is calculated based on the change in absorbance and the molar extinction coefficient of NADH.

dot

Caption: Experimental workflow for the enzymatic spectrophotometric assay of (S)-3-HIB.

Fatty Acid Uptake Assays

To investigate the effect of 3-HIB on fatty acid transport, in vitro cell-based assays are commonly used. [1][18] Detailed Protocol: Conditioned Medium Fatty Acid Uptake Assay [1]

-

Cell Culture: Culture muscle cells (e.g., C2C12 myotubes) and endothelial cells (e.g., HUVECs) separately.

-

Conditioned Medium Preparation: Incubate muscle cells in a serum-free medium for a specified period to allow for the secretion of myokines, including 3-HIB. Collect this "conditioned medium."

-

Fatty Acid Uptake Assay:

-

Treat endothelial cells with the conditioned medium from the muscle cells.

-

Prepare a fatty acid uptake solution containing a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) complexed to bovine serum albumin (BSA).

-

Remove the conditioned medium and add the fatty acid uptake solution to the endothelial cells.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

-

Data Analysis: Compare the fluorescence intensity of cells treated with conditioned medium to that of cells treated with control medium to determine the effect on fatty acid uptake.

Conclusion and Future Directions

This compound has transitioned from a simple metabolic intermediate to a recognized signaling molecule that provides a mechanistic link between BCAA metabolism, lipid homeostasis, and metabolic diseases. [1]Its role as a modulator of fatty acid transport and adipocyte function underscores its importance in the pathophysiology of insulin resistance and T2D. [7][18][8]The continued investigation of 3-HIB signaling pathways may unveil novel therapeutic targets for the prevention and treatment of metabolic disorders. Future research should focus on identifying the specific cell surface receptors for 3-HIB, further elucidating its downstream signaling cascades, and exploring the potential of targeting the HIBCH enzyme for therapeutic intervention. The development of highly specific and sensitive assays for 3-HIB will also be crucial for its validation as a routine clinical biomarker.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Hyperuricemia and Endothelial Function: Is It a Simple Association or Do Gender Differences Play a Role in This Binomial? [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-hydroxyisobutyric acid as a valine catabolism intermediate

An In-depth Technical Guide on (S)-3-hydroxyisobutyric Acid as a Valine Catabolism Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the branched-chain amino acid (BCAA) valine is a critical metabolic pathway with implications for cellular energy homeostasis, insulin sensitivity, and lipid metabolism.[1] A key intermediate in this pathway, this compound (3-HIB), has emerged as a significant signaling molecule that modulates fatty acid uptake and transport in various tissues.[1][2][3] Dysregulation of valine metabolism and subsequent alterations in 3-HIB levels have been linked to metabolic disorders such as type 2 diabetes.[1][3][4] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the synthesis of 3-HIB from valine, details the regulatory mechanisms, presents quantitative data on metabolite concentrations, and offers detailed experimental protocols for the analysis of key components.

The Core Pathway: From Valine to Propionyl-CoA

The conversion of valine to propionyl-CoA is a multi-step enzymatic process that primarily occurs within the mitochondria.[5][6] The initial steps are shared with the other two BCAAs, leucine and isoleucine.[5][7]

-

Transamination: The pathway begins with the reversible transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by branched-chain aminotransferase (BCAT), which exists in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[8][9]

-

Oxidative Decarboxylation: The subsequent irreversible step is the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][8][9] This is a key regulatory point in the pathway.[1]

-

Dehydrogenation: Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.[5][10]

-

Hydration: Methacrylyl-CoA is hydrated by enoyl-CoA hydratase (also known as crotonase) to form 3-hydroxyisobutyryl-CoA.[9][11]

-

CoA Hydrolysis: In a step unique to valine metabolism, the coenzyme A is removed from 3-hydroxyisobutyryl-CoA by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield the diffusible molecule This compound (3-HIB) .[9]

-

Oxidation: 3-HIB is then oxidized by the NAD+-dependent mitochondrial enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH) to form methylmalonate semialdehyde.[9][12][13]

-

Final Conversion: Methylmalonate semialdehyde is subsequently converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle.[7][14][15][16][17][18]

Quantitative Data

Alterations in valine catabolism are reflected in the circulating concentrations of its intermediates. 3-HIB levels, in particular, have been shown to vary in different metabolic states.

| Analyte | Condition | Concentration (μM) | Subjects | Reference |

| This compound | Normal (Overnight Fast) | 28 | Rats | [19] |

| 48-hour Starvation | 42 | Rats | [19] | |

| Mild Diabetes | 112 | Rats | [19] | |

| Severe Diabetes | 155 | Rats | [19] | |

| This compound | Normal (Overnight Fast) | 21 ± 2 | Humans | [20] |

| Diabetes (Overnight Fast) | 38 ± 5 | Humans | [20] | |

| 72-hour Fasting | 97 ± 4 | Humans | [20] |

| Kinetic Parameter | Valine | Leucine | Unit | Reference |

| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | μmol kg⁻¹h⁻¹ | [21] |

| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | μmol kg⁻¹h⁻¹ | [21][22] |

| Deamination | 84.0 ± 3.5 | 103.0 ± 6.5 | μmol kg⁻¹h⁻¹ | [21][22] |

| Reamination | 72.2 ± 3.3 | 87.1 ± 7.5 | μmol kg⁻¹h⁻¹ | [21][22] |

Signaling Role of this compound

Recent research has identified 3-HIB as a myokine—a signaling molecule secreted by muscle cells—that plays a paracrine role in regulating fatty acid metabolism.[1][3] Elevated 3-HIB secretion from muscle, often a consequence of impaired BCAA catabolism, promotes the transport and uptake of fatty acids into endothelial cells.[2][3] This increased lipid accumulation in tissues like skeletal muscle is linked to the development of insulin resistance.[2][3]

Experimental Protocols & Analytical Methods

Quantification of this compound

Accurate measurement of 3-HIB is crucial for studying its metabolic role. Two primary methods are widely used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for quantifying 3-HIB in biological fluids like plasma and urine.[20] It allows for the separation of 3-HIB from other isomers and related metabolites.

-

Enzymatic Spectrophotometric Assay: This method provides a functional measurement of S-3-HIB concentration based on the activity of HIBADH.[19]

Protocol: Spectrophotometric End-Point Assay for S-3-HIB [19]

This protocol is adapted from Rougraff et al. (1990). It measures the production of NADH, which absorbs light at 340 nm, resulting from the HIBADH-catalyzed oxidation of S-3-HIB.

A. Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 5 mM EDTA.

-

NAD+ Solution: 20 mM NAD+ in Assay Buffer.

-

HIBADH Enzyme: Purified 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31) from rabbit liver or a recombinant source.

-

Sample: Deproteinized plasma, serum, or tissue extract.

B. Procedure:

-

Prepare the reaction mixture in a 1 mL cuvette by combining:

-

800 µL Assay Buffer

-

100 µL NAD+ Solution

-

100 µL of the biological sample (or standard).

-

-

Mix thoroughly by inversion and incubate at 37°C for 5 minutes.

-

Measure the initial absorbance at 340 nm (A_initial).

-

Initiate the reaction by adding a small, non-rate-limiting amount of HIBADH enzyme.

-

Mix immediately and monitor the increase in absorbance at 340 nm until the reaction reaches completion (a stable plateau is observed, typically 15-30 minutes).

-

Record the final absorbance (A_final).

-

Calculate the change in absorbance (ΔA = A_final - A_initial).

-

Determine the concentration of S-3-HIB in the sample using a standard curve prepared with known concentrations of S-3-HIB and the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Enzyme Activity Assay for HIBADH

Measuring the activity of HIBADH is essential for diagnosing related metabolic disorders and for basic research.

Protocol: HIBADH Activity Assay

This protocol measures the initial rate of NADH formation.

-

Reaction Setup: Prepare a reaction mixture in a temperature-controlled cuvette (37°C) containing Assay Buffer (100 mM Tris-HCl, pH 9.0), 2 mM NAD+, and the enzyme source (e.g., mitochondrial lysate).

-

Initiation: Start the reaction by adding the substrate, S-3-hydroxyisobutyric acid, to a final concentration of 1-5 mM.

-

Measurement: Immediately record the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Clinical and Pathophysiological Relevance

-

Inborn Errors of Metabolism: A deficiency in the HIBADH enzyme, caused by mutations in the HIBADH gene, leads to 3-hydroxyisobutyric aciduria.[13][23][24] This rare disorder results in the accumulation and urinary excretion of 3-HIB.[23][24] While the clinical phenotype can be variable, it may include dysmorphic features and delayed motor development.[24][25]

-

Insulin Resistance and Type 2 Diabetes: Elevated plasma levels of 3-HIB are associated with obesity and an increased risk of developing type 2 diabetes.[3][4] As a signaling molecule, 3-HIB's role in promoting fatty acid uptake provides a mechanistic link between dysregulated BCAA metabolism and the pathogenesis of insulin resistance.[2][3]

-

Mitochondrial Function: High concentrations of 3-HIB have been shown to inhibit key enzymes involved in energy metabolism and may impair mitochondrial function, specifically by reducing the activity of respiratory chain complex I-III.[25][26]

Conclusion

This compound is not merely an intermediate in the valine degradation pathway but a bioactive molecule with significant regulatory functions. It stands at the crossroads of amino acid catabolism, energy homeostasis, and lipid metabolism. Its role as a paracrine signaling factor linking muscle BCAA metabolism to systemic insulin sensitivity makes it a molecule of high interest for researchers in metabolism, diabetes, and drug development. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this pathway and its components.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. genecards.org [genecards.org]

- 14. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medlink.com [medlink.com]

- 18. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]

- 19. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of valine metabolism in man: a stable isotope study. | Semantic Scholar [semanticscholar.org]

- 23. 3-Hydroxyisobutyrate dehydrogenase (HIBADH) deficiency-A novel disorder of valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pub.h-brs.de [pub.h-brs.de]

- 25. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. hmdb.ca [hmdb.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endogenous Synthesis of (S)-3-Hydroxyisobutyric Acid

Introduction

This compound (3-HIB) is a crucial catabolic intermediate of the branched-chain amino acid (BCAA) L-valine.[1][2] Long considered merely a metabolic byproduct, recent research has illuminated its role as a significant bioactive signaling molecule.[1][2] Termed a "myokine" or "adipokine," 3-HIB is secreted by muscle and fat cells and acts as a paracrine and endocrine signal.[2] Elevated circulating levels of 3-HIB are strongly correlated with insulin resistance, type 2 diabetes, and obesity.[1][3] Mechanistically, it stimulates the transport of fatty acids into muscle and other tissues, directly linking BCAA metabolism to lipid homeostasis and metabolic dysregulation.[1] Understanding the biochemical pathways, regulatory control points, and physiological actions of 3-HIB is critical for developing novel therapeutic strategies targeting metabolic diseases. This technical guide provides a comprehensive overview of the endogenous synthesis of 3-HIB, its downstream signaling effects, quantitative physiological data, and detailed experimental protocols for its study.

Core Biochemical Pathway: From Valine to this compound

The synthesis of this compound is a multi-step enzymatic process that occurs primarily within the mitochondria of various tissues, with skeletal muscle being a major site of BCAA catabolism.[2]

The pathway proceeds as follows:

-

Transamination of Valine: The pathway begins with the reversible transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate (KIV). This reaction is catalyzed by branched-chain aminotransferases (BCAT), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[2]

-

Oxidative Decarboxylation: In an irreversible step, KIV is oxidatively decarboxylated to form isobutyryl-CoA. This is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA catabolism.[2]

-

Dehydrogenation: Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase (IBD).[1]

-

Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase, also known as crotonase (ECHS1).[1][4]

-

Hydrolysis to Free 3-HIB: In the final and rate-limiting step for the production of free, exportable 3-HIB, the CoA ester is cleaved from 3-hydroxyisobutyryl-CoA. This hydrolysis reaction is catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), yielding this compound.[1][4]

Once formed, 3-HIB can be further metabolized or transported out of the mitochondria and the cell to act as a signaling molecule.[4]

Signaling Role in Metabolic Regulation

3-HIB functions as a paracrine signaling molecule, particularly influencing fatty acid transport and contributing to insulin resistance.

-

Paracrine Action on Endothelial Cells: Secreted from muscle or fat cells, 3-HIB acts on nearby vascular endothelial cells. This stimulates the transport of fatty acids across the endothelial barrier, a process thought to involve fatty acid transport proteins such as FATP3 and FATP4.[5]

-

Induction of Insulin Resistance: The increased delivery of fatty acids to tissues like skeletal muscle leads to the accumulation of intracellular lipids (e.g., diacylglycerols).[5][6] These lipid species can interfere with the insulin signaling cascade, notably by inhibiting the PI3K/Akt pathway.[7][8] This impairment leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, resulting in decreased glucose uptake and systemic insulin resistance.[7][9]

Quantitative Data: Plasma Concentrations of 3-Hydroxyisobutyric Acid

The circulating levels of 3-HIB in human plasma vary significantly with metabolic status, making it a potential biomarker for metabolic disease.

| Subject Group | Condition | Plasma 3-HIB Concentration (µmol/L) | Reference(s) |

| Normal Individuals | Overnight Fasted | 21 ± 2 | [10][11][12] |

| Normal Individuals | Postabsorptive | ~33% of 3-hydroxybutyrate concentration | [10][12] |

| Normal Individuals | 72-hour Fast | 97 ± 4 | [10][12] |

| Individuals with Type 1 Diabetes | Fasting | 20 - 100 | [3] |

| Diabetic Subjects | Overnight Fasted | 38 ± 5 | [10][12] |

| Diabetic Subjects | Postabsorptive | ~17% of 3-hydroxybutyrate concentration | [10][12] |

Experimental Protocols

Accurate quantification of 3-HIB and assessment of its metabolic effects are crucial for research. The following are detailed protocols for key experimental procedures.

Protocol 1: Quantification of 3-HIB in Human Plasma by LC-MS/MS

This method offers high sensitivity and specificity for the direct quantification of 3-HIB.[7][8]

1. Materials and Reagents:

-

3-Hydroxyisobutyrate (≥98% purity)

-

Stable isotope-labeled internal standard (IS), e.g., 3-Hydroxyisobutyrate-d6

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Human plasma (K2-EDTA)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., to a final concentration of 10 µM).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 3-HIB (e.g., precursor ion m/z 103 to a specific product ion) and the internal standard for highly selective quantification.

4. Data Analysis:

-

Generate a calibration curve using known concentrations of 3-HIB standards.

-

Quantify 3-HIB in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Enzyme Activity Assay

This spectrophotometric assay measures the activity of HIBADH by monitoring the production of NADH.[13]

1. Materials and Reagents:

-

Reaction Buffer: 25 mM ammonium chloride/ammonium hydroxide, pH 10.0

-

10 mM NAD+ solution

-

10 mM DTT solution

-

20 mM (S)-3-hydroxyisobutyrate solution

-

Enzyme source (e.g., tissue homogenate, purified protein)

-

Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Reaction Buffer

-

1 mM NAD+ (final concentration)

-

1 mM DTT (final concentration)

-

-

Add the enzyme source to the cuvette and mix gently.

-

Initiate the reaction by adding 2 mM (S)-3-hydroxyisobutyrate (final concentration).

-

Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

3. Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar absorptivity of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

One unit of activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH per minute under the specified conditions.

Protocol 3: Conditioned Medium Fatty Acid Uptake Assay

This cell-based assay assesses the paracrine effect of secreted factors, like 3-HIB, on the uptake of fatty acids by endothelial cells.[5]

1. Materials and Reagents:

-

Muscle cells (e.g., C2C12 myotubes) or Adipocytes

-

Endothelial cells (e.g., HUVECs)

-

Cell culture media and supplements

-

Fluorescently-labeled fatty acid analog (e.g., BODIPY™ FL C16)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader

2. Experimental Procedure:

-

Prepare Conditioned Medium: Culture muscle cells or adipocytes to confluence. Replace the medium with a serum-free medium and incubate for 24-48 hours to collect the "conditioned medium" containing secreted factors like 3-HIB.

-

Treat Endothelial Cells: Culture endothelial cells in a multi-well plate. Replace the growth medium with the collected conditioned medium (or control medium) and incubate for a specified period (e.g., 4-24 hours).

-

Fatty Acid Uptake:

-

Prepare a solution of the fluorescent fatty acid analog complexed with BSA in a suitable buffer.

-

Wash the treated endothelial cells with warm PBS.

-

Add the fluorescent fatty acid solution to the cells and incubate for a short period (e.g., 5-15 minutes).

-

Stop the uptake by washing the cells multiple times with ice-cold PBS.

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular fluorescence using a plate reader (excitation/emission appropriate for the fluorophore).

-

Normalize the fluorescence signal to the total protein content of each well.

-

Conclusion

This compound, a key catabolite of valine, has emerged as a critical signaling molecule that mechanistically links branched-chain amino acid metabolism with systemic lipid homeostasis and insulin sensitivity. The enzymatic pathway for its synthesis, primarily regulated by the BCKDH and HIBCH enzymes, represents a significant control point. Its function as a paracrine factor that stimulates fatty acid transport provides a direct explanation for the long-observed association between elevated BCAAs and the pathogenesis of insulin resistance. The detailed methodologies provided herein offer a robust framework for researchers to investigate the role of 3-HIB in metabolic diseases, paving the way for the identification of new biomarkers and the development of novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Hydroxyisobutyric Acid: A Key Metabolic Link Between Branched-Chain Amino Acids and Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxyisobutyric acid (S-3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has emerged as a critical signaling molecule in metabolic regulation.[1][2] Initially viewed as a simple metabolic byproduct, recent evidence has illuminated its role as a paracrine factor that modulates fatty acid uptake and transport, thereby linking BCAA metabolism to the pathogenesis of insulin resistance and type 2 diabetes.[2][3] Dysregulation of valine catabolism and consequent alterations in S-3-HIB levels are now recognized as significant contributors to metabolic diseases.[1][4] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for S-3-HIB synthesis, the regulatory mechanisms governing this pathway, and its downstream signaling effects. Detailed experimental protocols for the analysis of key components and quantitative data on metabolite concentrations are presented to facilitate further investigation into this important metabolic nexus.

The Metabolic Pathway: From Valine to this compound

The conversion of the essential amino acid valine to S-3-HIB is a multi-step enzymatic process that primarily occurs within the mitochondria of various tissues, with skeletal muscle being a major site of BCAA catabolism.[1] The initial steps are common to all three BCAAs (leucine, isoleucine, and valine).

The pathway begins with the reversible transamination of valine to its corresponding α-keto acid, α-ketoisovalerate (KIV), a reaction catalyzed by branched-chain aminotransferases (BCAT), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[1][5] The subsequent irreversible step is the oxidative decarboxylation of KIV to isobutyryl-CoA, which is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][5]

From isobutyryl-CoA, a series of reactions unique to valine catabolism leads to the formation of S-3-HIB. Isobutyryl-CoA is first dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.[6] Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisobutyryl-CoA.[6] In a distinctive step, the CoA moiety is removed from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), yielding this compound.[2][6] This free S-3-HIB can then be transported out of the mitochondria and the cell.[6] Subsequently, S-3-HIB is oxidized to methylmalonate semialdehyde by 3-hydroxyisobutyrate dehydrogenase (HIBADH).[7][8]

Figure 1: Enzymatic pathway of (S)-3-hydroxyisobutyrate synthesis from valine.

Regulation of the Pathway

The synthesis of S-3-HIB is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle.[1] BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, thereby reducing the catabolism of BCAAs.[1][9] Conversely, BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex, promoting BCAA breakdown.[1][10] The transcriptional coactivator PGC-1α has been shown to induce the expression of nearly every enzyme involved in BCAA catabolism, including those in the valine degradation pathway leading to S-3-HIB.[2]

This compound as a Signaling Molecule

Beyond its role as a metabolic intermediate, S-3-HIB functions as a paracrine signaling molecule, particularly in the context of skeletal muscle and the vascular endothelium.[2][3] Secreted from muscle cells, S-3-HIB acts on adjacent endothelial cells to stimulate the transport of fatty acids across the endothelial barrier.[2][11] This process is thought to involve the upregulation or activation of fatty acid transport proteins.[3] The increased trans-endothelial flux of fatty acids leads to their greater uptake by skeletal muscle, which can result in lipid accumulation and contribute to the development of insulin resistance.[2][12]

Figure 2: Paracrine signaling role of (S)-3-hydroxyisobutyrate.

Quantitative Data

Elevated circulating levels of S-3-HIB are associated with obesity, insulin resistance, and an increased risk of developing type 2 diabetes.[4][11][13] The following tables summarize quantitative data from studies comparing S-3-HIB concentrations in various metabolic states.

Table 1: Plasma this compound Concentrations in Human Subjects

| Condition | (S)-3-HIB Concentration (µM) | Reference |

| Normal (overnight fasted) | 28 | [14] |

| 48-hour starved | 42 | [14] |

| Mildly diabetic rats | 112 | [14] |

| Severely diabetic rats | 155 | [14] |

| Normal (overnight fasted) | 21 ± 2 | [15] |

| Diabetic subjects | 38 ± 5 | [15] |

| 72-hour fasted | 97 ± 4 | [15] |

Table 2: Association of Plasma (S)-3-HIB with Metabolic Parameters

| Study Population | Finding | Reference |

| EPIC-Norfolk study | Increased plasma S-3-HIB is a marker for future risk of T2D. | [11][13] |

| HUSK Cohort (n=4,942) | Circulating S-3-HIB is elevated in hyperglycemia and established T2D. | [4][16] |

| Multiple cohorts | Positive correlation between circulating S-3-HIB and HOMA2-IR. | [4] |

Experimental Protocols

The accurate quantification of S-3-HIB and the characterization of its metabolic pathway are essential for research in this field. Below are outlines of key experimental methodologies.

Quantification of this compound

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the precise and sensitive measurement of S-3-HIB in biological fluids.[15]

-

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add an appropriate volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Derivatization: Evaporate the supernatant to dryness and derivatize the sample to increase the volatility of S-3-HIB for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on a suitable capillary column.

-

Detect and quantify the derivatized S-3-HIB using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Use a stable isotope-labeled internal standard of S-3-HIB for accurate quantification.

-

B. Enzymatic Spectrophotometric Assay

This method provides a more accessible alternative to GC-MS for the quantification of S-3-HIB.[14]

-

Principle: The assay measures the production of NADH at 340 nm following the reaction of S-3-HIB with 3-hydroxyisobutyrate dehydrogenase.[14]

-

Procedure:

-

Prepare a reaction mixture containing buffer, NAD+, and the biological sample.

-

Initiate the reaction by adding 3-hydroxyisobutyrate dehydrogenase.

-

Monitor the increase in absorbance at 340 nm, which is proportional to the concentration of S-3-HIB.

-

Run standards of known S-3-HIB concentrations to generate a standard curve for quantification.

-

Cell-Based Assays for Fatty Acid Uptake

To investigate the functional effects of S-3-HIB on fatty acid transport, cell-based assays using endothelial cells (e.g., HUVECs) are employed.[3][11]

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines to confluence.

-

Conditioned Medium Preparation:

-

Culture muscle cells (e.g., C2C12 myotubes) and collect the conditioned medium.

-

Alternatively, treat standard culture medium with known concentrations of S-3-HIB.

-

-

Fatty Acid Uptake Assay:

-

Treat the endothelial cells with the conditioned medium or S-3-HIB-containing medium for a specified period.

-

Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY-C12).

-

Wash the cells to remove excess fluorescent probe.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader to quantify fatty acid uptake.

-

Figure 3: General experimental workflows for (S)-3-HIB analysis.

Pathophysiological Significance and Future Directions

The discovery of S-3-HIB as a signaling metabolite has provided a crucial mechanistic link between elevated BCAA levels and metabolic diseases.[3] It is now understood that S-3-HIB is not merely a biomarker but an active participant in the pathophysiology of insulin resistance.[16] High levels of S-3-HIB, potentially resulting from increased BCAA intake or dysregulated BCAA catabolism, can promote lipid accumulation in non-adipose tissues like skeletal muscle, a condition known as lipotoxicity, which is a key driver of insulin resistance.[2][12]

Furthermore, genetic disorders affecting the valine catabolic pathway, such as 3-hydroxyisobutyric aciduria, which results from a deficiency in 3-hydroxyisobutyryl-CoA hydrolase or 3-hydroxyisobutyrate dehydrogenase, can lead to the accumulation of S-3-HIB and severe neurological and metabolic complications.[17][18][19]

The elucidation of the S-3-HIB pathway and its signaling functions opens new avenues for therapeutic intervention. Targeting the enzymes involved in S-3-HIB synthesis or its downstream signaling pathways could represent novel strategies for the treatment and prevention of insulin resistance and type 2 diabetes. Further research is warranted to fully understand the regulation of S-3-HIB secretion and its precise molecular targets in endothelial and other cell types.

Conclusion

This compound stands at the intersection of amino acid metabolism and lipid homeostasis. Its role as a myokine that links valine catabolism to fatty acid transport and insulin resistance has reshaped our understanding of the metabolic consequences of altered BCAA metabolism. The methodologies and data presented in this guide provide a framework for the continued investigation of this fascinating molecule and its potential as a therapeutic target in metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound this compound (FDB021877) - FooDB [foodb.ca]

- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. hmdb.ca [hmdb.ca]

- 18. Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-Hydroxyisobutyric acid dehydrogenase deficiency: Expanding the clinical spectrum and quantitation of D- and L-3-Hydroxyisobutyric acid by an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-hydroxyisobutyric acid as a potential biomarker for metabolic diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-3-hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) valine. For years, elevated levels of BCAAs have been linked to insulin resistance and an increased risk of developing type 2 diabetes (T2D), but the underlying molecular mechanisms remained unclear. Recent research has identified 3-HIB not merely as a metabolic byproduct, but as a bioactive signaling molecule, or "myokine," that plays a significant role in intercellular communication and the regulation of lipid metabolism. Accumulating evidence shows that circulating 3-HIB is elevated in individuals with hyperglycemia, insulin resistance, and established T2D, positioning it as a promising and clinically relevant biomarker for the early detection, stratification, and therapeutic monitoring of metabolic diseases.

This technical guide provides a comprehensive overview of 3-HIB, detailing its synthesis, signaling pathways, and quantitative association with metabolic diseases. It includes detailed experimental protocols and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Valine Catabolism Pathway and 3-HIB Synthesis

The conversion of valine to 3-HIB is a multi-step enzymatic process that occurs primarily within the mitochondria of tissues like skeletal muscle. The pathway begins with the transamination of valine to α-ketoisovalerate (KIV), followed by the irreversible oxidative decarboxylation of KIV to isobutyryl-CoA. Isobutyryl-CoA undergoes further enzymatic conversions to 3-hydroxyisobutyryl-CoA. In a unique step in valine metabolism, the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) hydrolyzes the CoA ester, releasing free this compound. This free 3-HIB can then be transported out of the mitochondria and secreted from the cell to act as a signaling molecule.

Signaling Mechanism of 3-HIB in Metabolic Regulation

A key breakthrough was the discovery that 3-HIB, secreted by muscle cells, acts as a paracrine signaling molecule on adjacent endothelial cells. This signaling stimulates the transport of fatty acids across the endothelial barrier. The increased availability of fatty acids leads to greater uptake and accumulation of lipids within skeletal muscle. This intramuscular lipid accumulation is a well-established contributor to the development of insulin resistance by impairing insulin signaling pathways. Therefore, 3-HIB provides a direct mechanistic link between BCAA metabolism and lipid-induced insulin resistance.

Quantitative Data: 3-HIB as a Clinical Biomarker

Multiple clinical studies have demonstrated a strong, positive association between circulating 3-HIB concentrations and metabolic disease states. Levels of 3-HIB are significantly higher in individuals with hyperglycemia and diagnosed T2D compared to normoglycemic individuals. Furthermore, 3-HIB correlates with the Homeostatic Model Assessment of Insulin Resistance (HOMA2-IR) and Body Mass Index (BMI).

Table 1: Plasma this compound Concentrations in Different Metabolic States

| Cohort/Condition | 3-HIB Concentration (μmol/L) | Key Findings | Reference(s) |

|---|---|---|---|

| Normal Subjects | |||

| Overnight Fasted | 21 ± 2 | Baseline for healthy individuals. | |

| Overnight Fasted | 28 | Baseline for normal rats. | |

| Diabetic Subjects | |||

| Overnight Fasted | 38 ± 5 | Significantly higher than normal subjects. | |

| Mildly Diabetic Rats | 112 | Markedly elevated in diabetic state. | |

| Severely Diabetic Rats | 155 | Concentration increases with diabetes severity. | |

| Other Conditions | |||

| 72-hour Fasted Subjects | 97 ± 4 | Fasting increases 3-HIB levels. | |

| 48-hour Starved Rats | 42 | Fasting increases 3-HIB levels. | |

| Large Population Cohort (n=4,942) | |||

| Normoglycemia | Baseline (z-score) | Reference group. | |

| Hyperglycemia | z-score: 0.45 | Elevated levels in hyperglycemic state. |

| Type 2 Diabetes | z-score: 0.87 | Highest levels in diagnosed T2D. | |

Table 2: Correlation of Circulating 3-HIB with Key Metabolic Parameters

| Parameter | Correlation with 3-HIB | Significance | Reference(s) |

|---|---|---|---|

| HOMA2-IR | Positive | Strong link to insulin resistance. | |

| BMI | Positive | Associated with obesity. | |

| Plasma Glucose | Positive | Stronger correlation than valine. | |

| HDL-Cholesterol | Inverse | Associated with dyslipidemia. |

| C-Peptide | Positive | Reflects insulin production. | |

3-HIB and Mitochondrial Function

The effects of 3-HIB on mitochondrial function are complex and tissue-dependent. In adipocytes, 3-HIB differentially regulates mitochondrial oxygen consumption and the generation of reactive oxygen species (ROS).

-

White Adipose Tissue (WAT): 3-HIB treatment decreases mitochondrial oxygen consumption and ROS generation.

-

Brown Adipose Tissue (BAT): In contrast, 3-HIB treatment increases mitochondrial oxygen consumption and ROS generation in brown adipocytes.

These findings suggest that 3-HIB is a novel regulator of adipocyte-specific functions, potentially influencing energy expenditure and storage in different fat depots. In cultured myotubes, chronic physiological concentrations of 3-HIB were found to increase peak oxygen consumption, while supraphysiological levels suppressed mitochondrial metabolism. However, both physiological and supraphysiological concentrations reduced insulin-stimulated Akt phosphorylation, supporting a role for 3-HIB in promoting muscle insulin resistance.

Experimental Protocols

Quantification of 3-HIB in Biological Samples (LC-MS/MS)

This protocol provides a robust method for accurately quantifying 3-HIB in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation (Protein Precipitation):

-

Thaw plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

-

Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 3-HIB) to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

b. Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase (e.g., 5% to 95% Mobile Phase B) is used to elute 3-HIB and separate it from other metabolites.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

c. Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-HIB and its internal standard are monitored (e.g., for 3-HIB, m/z 103 -> 57).

-

Data Analysis: A standard curve is generated using known concentrations of 3-HIB to quantify the amount in the biological samples.

Cellular Fatty Acid Uptake Assay

This assay measures the effect of 3-HIB on the uptake of fatty acids into cultured cells, such as human umbilical vein endothelial cells (HUVECs) or myotubes.

-

Cell Culture: Plate cells (e.g., HUVECs) in a multi-well plate (e.g., 96-well) and grow to confluence.

-

Conditioned Medium (Optional): To test secreted factors, culture muscle cells, collect the conditioned medium, and apply it to the endothelial cells. Alternatively, treat cells directly with known concentrations of 3-HIB.

-

Treatment: Starve cells in serum-free medium for 2-4 hours. Treat the cells with 3-HIB (or conditioned medium) for a specified period (e.g., 4-24 hours).

-

Fatty Acid Incubation: Prepare a fatty acid uptake solution containing a fluorescently-labeled fatty acid analog (e.g., Bodipy FL C16) complexed to fatty acid-free Bovine Serum Albumin (BSA).

-

Remove the treatment medium and add the fatty acid uptake solution to the cells.

Physiological Concentrations of (S)-3-Hydroxyisobutyric Acid in Plasma: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxyisobutyric acid (3-HIB) , a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker and signaling molecule in metabolic regulation.[1] Elevated plasma concentrations of 3-HIB are associated with insulin resistance, type 2 diabetes, and obesity.[2][3] This guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a description of its metabolic and signaling pathways.

Data Presentation: Plasma Concentrations of this compound

The circulating levels of this compound vary depending on the metabolic state of the individual. The following table summarizes quantitative data from various studies on human plasma concentrations.

| Health Status | Concentration (µM) | Subjects | Analytical Method | Reference |

| Normal (overnight fasted) | 21 ± 2 | Adults | Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | [4] |

| Normal | Median: 8.88 (IQR: 6.66-12.01) | 490 patients without diabetes | Not specified | [5] |

| Normal (Children) | 20.0 (Range: 4.0-48.0) | Children (1-13 years old) | Not specified | [6] |

| Diabetic | 38 ± 5 | Adults | Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | [4][7] |

| Diabetic | Median: 10.97 (IQR: 8.88-14.45) | 294 patients with diabetes | Not specified | [5] |

| 72-hour fasted | 97 ± 4 | Adults | Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | [4] |

Metabolic and Signaling Pathways

This compound is a product of the mitochondrial catabolism of valine.[8] It is not merely a metabolic intermediate but also functions as a paracrine signaling molecule, secreted by muscle cells, that can influence fatty acid uptake in endothelial cells, potentially contributing to insulin resistance.[9]

Valine Catabolism to this compound

The conversion of valine to this compound involves a series of enzymatic reactions primarily occurring in the mitochondria.

Proposed Signaling Pathway of this compound in Insulin Resistance

Elevated levels of 3-HIB secreted from muscle cells are thought to act on endothelial cells to increase the transport of fatty acids into the muscle. This accumulation of intracellular lipids can interfere with insulin signaling, leading to insulin resistance.

Experimental Protocols

Accurate quantification of this compound in plasma is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Plasma Analysis

The general workflow for the analysis of 3-HIB in plasma involves several key steps, from sample preparation to data analysis.

Detailed Methodology for LC-MS/MS Analysis

This protocol is based on established methods for the quantification of small polar metabolites in plasma.

1. Materials and Reagents:

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., this compound-d6)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Human plasma (K2-EDTA)

2. Sample Preparation:

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[1]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[1]

3. LC-MS/MS Analysis:

-

Liquid Chromatograph: Utilize a reverse-phase C18 column or a HILIC column for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid to aid in ionization.

-

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.

Detailed Methodology for GC-MS Analysis

This protocol involves a derivatization step to increase the volatility of 3-HIB for gas chromatography.

1. Materials and Reagents:

-

This compound standard

-

Stable isotope-labeled internal standard

-

Methanol, Pyridine

-

Methoxyamine hydrochloride

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Human plasma

2. Sample Preparation:

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold methanol.[1]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

3. Derivatization:

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes to protect carbonyl groups.

-

Add 80 µL of MSTFA with 1% TMCS for silylation of hydroxyl and carboxyl groups, and incubate at 60°C for 60 minutes.[1]

4. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: A representative program starts at 70°C, holds for 2 minutes, then ramps to 300°C at 10°C/minute, and holds for 5 minutes.[1]

-

Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of characteristic ions of 3-HIB and the internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Enantiomers of 3-Hydroxyisobutyric Acid: A Technical Guide to Their Biological Significance and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisobutyric acid (3-HIB), a chiral metabolic intermediate of the branched-chain amino acid valine, has emerged as a critical signaling molecule in metabolic regulation. Elevated circulating levels of 3-HIB are strongly correlated with insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease. As a chiral molecule, 3-HIB exists in two enantiomeric forms: (R)-3-hydroxyisobutyric acid and (S)-3-hydroxyisobutyric acid. While much of the existing research has focused on the biological effects of racemic 3-HIB, emerging evidence suggests potential stereospecific roles for each enantiomer in physiology and pathophysiology. This technical guide provides a comprehensive overview of the biological significance of the 3-HIB enantiomers, their metabolic pathways, and their roles in cellular signaling. We present a compilation of the available quantitative data, detailed experimental protocols for their chiral separation and biological analysis, and visual representations of the key signaling pathways. This document aims to serve as a valuable resource for researchers in the fields of metabolism, diabetes, and drug development, facilitating further investigation into the distinct roles of the (R) and (S) enantiomers of 3-hydroxyisobutyric acid.

Introduction

The branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis.[1] Dysregulation of BCAA metabolism has been increasingly implicated in the pathogenesis of metabolic diseases.[1] 3-Hydroxyisobutyric acid (3-HIB) is a catabolic intermediate of valine and has been identified as more than just a metabolic byproduct. It functions as a paracrine signaling molecule, secreted by muscle cells, that modulates fatty acid transport and contributes to lipid accumulation in skeletal muscle, a key factor in the development of insulin resistance.[2]

3-HIB is a chiral molecule, possessing a stereocenter at the C2 position, and therefore exists as two distinct enantiomers: (R)-3-hydroxyisobutyric acid and this compound. The (S)-enantiomer is the form produced during the canonical pathway of L-valine catabolism.[3] However, studies have detected the presence of the (R)-enantiomer in human urine, with a notable predominance of (R)-HIBA excretion in healthy individuals.[4] This observation suggests a complex and potentially stereoselective metabolism and/or renal handling of the 3-HIB enantiomers.

While the link between total 3-HIB levels and metabolic disease is well-established, the specific contributions of each enantiomer remain an active area of investigation. Understanding the differential biological activities and signaling pathways of (R)- and (S)-3-HIB is crucial for elucidating the precise mechanisms underlying BCAA-associated metabolic dysfunction and for the development of targeted therapeutic strategies.

Biological Significance of 3-HIB Enantiomers

The biological significance of 3-hydroxyisobutyric acid is most prominently associated with its role as a biomarker and mediator of insulin resistance.[1][5] Elevated levels of 3-HIB are found in individuals with obesity, type 2 diabetes, and gestational diabetes.[5] The primary mechanism of action for racemic 3-HIB involves its ability to stimulate the uptake of fatty acids in various tissues.

Role in Fatty Acid Metabolism

3-HIB, secreted from muscle and adipose tissue, acts on endothelial cells to enhance the transport of fatty acids across the cell membrane.[6][7] This leads to increased lipid accumulation in tissues such as skeletal muscle and the liver, which can contribute to lipotoxicity and impaired insulin signaling.[5][7] Studies have shown that 3-HIB treatment increases fatty acid uptake in white and brown adipocyte cultures.[5]

It is important to note that the majority of these studies have been conducted using a racemic mixture of 3-HIB, and the specific effects of the individual (R) and (S) enantiomers on fatty acid metabolism have not been extensively differentiated.

Impact on Insulin Signaling

The accumulation of intracellular lipids, promoted by 3-HIB, is thought to interfere with the insulin signaling cascade. This interference is hypothesized to occur through the diacylglycerol (DAG)-protein kinase C (PKC) pathway, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling. This ultimately results in reduced translocation of the glucose transporter GLUT4 to the cell membrane and decreased glucose uptake. The PI3K/Akt pathway is a central node in insulin signaling that is affected by these changes.[2]

Again, the specific impact of each 3-HIB enantiomer on the various components of the insulin signaling pathway is not yet fully elucidated.

Enantiomer-Specific Observations

While direct comparative studies on the biological activities of the 3-HIB enantiomers are limited, some observations suggest stereospecificity:

-

This compound: As the natural intermediate of L-valine metabolism, its accumulation is often associated with inborn errors of metabolism, such as 3-hydroxyisobutyric aciduria.[3] In this condition, a deficiency in 3-hydroxyisobutyrate dehydrogenase leads to the buildup of (S)-3-HIB.

-

(R)-3-Hydroxyisobutyric Acid: The origin of this enantiomer in humans is less clear. Its predominance in the urine of healthy individuals suggests either a different metabolic source or a more efficient reabsorption of the (S)-enantiomer in the kidneys.[4]